molecular formula C19H20N2O3S B5081789 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5081789
M. Wt: 356.4 g/mol
InChI Key: GIERLSSLMIMHLZ-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of methoxy and ethoxy groups suggests that it might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by substitution reactions to introduce the methoxy and ethoxy groups .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole ring and the methoxy and ethoxy groups. It might undergo reactions such as electrophilic aromatic substitution or nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods. Computational methods can also be used to predict these properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with enzymes, receptors, or other proteins are investigated .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These can be assessed through laboratory testing and risk assessment methods .

Future Directions

Future research on this compound could involve further exploration of its chemical reactivity, investigation of its potential biological activity, or development of methods for its synthesis .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-15-8-6-14(7-9-15)20-19-21-16(12-25-19)13-5-10-17(22-2)18(11-13)23-3/h5-12H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERLSSLMIMHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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